(7-nitroquinolin-8-yl) (E)-2-methyl-3-phenylprop-2-enoate
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Overview
Description
(7-nitroquinolin-8-yl) (E)-2-methyl-3-phenylprop-2-enoate is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a nitro group at the 7th position of the quinoline ring and an ester linkage connecting the quinoline moiety to a phenylprop-2-enoate group. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-nitroquinolin-8-yl) (E)-2-methyl-3-phenylprop-2-enoate typically involves a multi-step process. One common method includes the nitration of quinoline to introduce the nitro group at the 7th position, followed by esterification to attach the phenylprop-2-enoate moiety. The reaction conditions often involve the use of strong acids for nitration and catalytic amounts of acid or base for the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(7-nitroquinolin-8-yl) (E)-2-methyl-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various ester or amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7-nitroquinolin-8-yl) (E)-2-methyl-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. The quinoline moiety can exhibit fluorescence, making it useful for imaging and tracking biological processes at the cellular level.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the nitro group and the quinoline ring can impart biological activity, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (7-nitroquinolin-8-yl) (E)-2-methyl-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoline ring can intercalate with DNA or interact with proteins. These interactions can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (7-nitroquinolin-8-yl) (E)-3-(2-chlorophenyl)-2-methylprop-2-enoate
- (7-nitroquinolin-8-yl) (E)-2-methyl-3-(2-nitrophenyl)prop-2-enoate
- (7-nitroquinolin-8-yl) (E)-2-methyl-3-(4-methylphenyl)prop-2-enoate
Uniqueness
What sets (7-nitroquinolin-8-yl) (E)-2-methyl-3-phenylprop-2-enoate apart from similar compounds is its specific substitution pattern and the presence of the phenylprop-2-enoate moiety. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
29007-28-1 |
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Molecular Formula |
C19H14N2O4 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(7-nitroquinolin-8-yl) (E)-2-methyl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H14N2O4/c1-13(12-14-6-3-2-4-7-14)19(22)25-18-16(21(23)24)10-9-15-8-5-11-20-17(15)18/h2-12H,1H3/b13-12+ |
InChI Key |
XYOVSNKOPJEENH-OUKQBFOZSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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